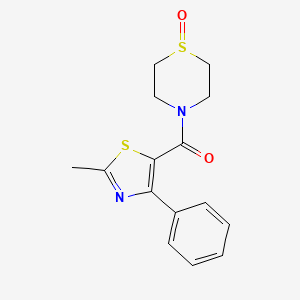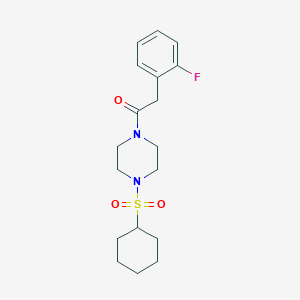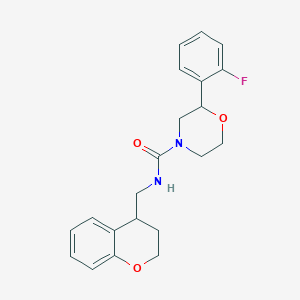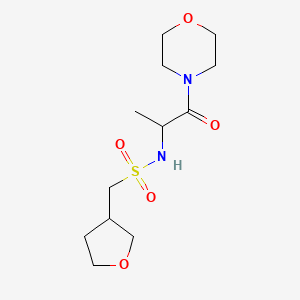![molecular formula C17H32N2O3S B6752285 N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B6752285.png)
N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide is a complex organic compound featuring a pyrrolidine ring, a cyclohexylmethyl group, and an oxolan-3-yl group attached to a methanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the pyrrolidine nitrogen with cyclohexylmethyl halides (e.g., cyclohexylmethyl chloride) in the presence of a base like sodium hydride or potassium carbonate.
Introduction of the Oxolan-3-yl Group: The oxolan-3-yl group can be introduced via nucleophilic substitution reactions, where the pyrrolidine derivative reacts with oxolan-3-yl halides.
Formation of the Methanesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolan-3-yl group, where halides or other nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Ketones or alcohols derived from the cyclohexylmethyl group.
Reduction: Amines resulting from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules due to its multiple functional groups.
Biology: Investigated for its potential as a ligand in receptor binding studies, given its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)acetamide
- N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)carbamate
Uniqueness
Compared to similar compounds, N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can confer different chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Propiedades
IUPAC Name |
N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3S/c20-23(21,14-16-8-10-22-13-16)18-11-17-7-4-9-19(17)12-15-5-2-1-3-6-15/h15-18H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWFVUHFXRXDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2CNS(=O)(=O)CC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B6752224.png)
![2-[4-(5-cyclopropyl-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-N-(3-methylcyclohexyl)acetamide](/img/structure/B6752231.png)
![N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6752235.png)
![3-Methyl-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6752237.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B6752247.png)
![4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-3-ylpiperazine-1-carboxamide](/img/structure/B6752252.png)

![2-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6752273.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6752274.png)

![1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6752296.png)
